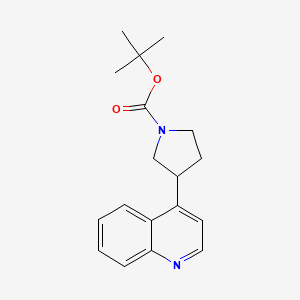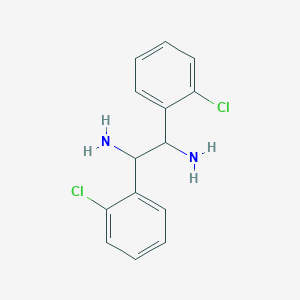
Ethyl 4-(Thiazolidin-3-yl)-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(Thiazolidin-3-yl)-2-butenoate is a heterocyclic compound that features a thiazolidine ring fused with a butenoate ester. Thiazolidine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of both sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological potential, making it a valuable scaffold in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(Thiazolidin-3-yl)-2-butenoate typically involves the condensation of a thiosemicarbazide with an α,β-unsaturated ester. One common method includes the reaction of thiosemicarbazide with ethyl acetoacetate under acidic conditions, followed by cyclization to form the thiazolidine ring. The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid at reflux temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact. Microwave-assisted synthesis and solvent-free conditions are also explored to improve efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-(Thiazolidin-3-yl)-2-butenoate undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester group or the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted thiazolidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-(Thiazolidin-3-yl)-2-butenoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mecanismo De Acción
Ethyl 4-(Thiazolidin-3-yl)-2-butenoate can be compared with other thiazolidine derivatives, such as:
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: Exhibiting anticancer and antimicrobial activities.
Uniqueness: this compound is unique due to its specific ester functionality, which allows for further chemical modifications and enhances its versatility in various applications.
Comparación Con Compuestos Similares
- Thiazolidinediones
- Thiazolidinones
- Thiazoles
Propiedades
Fórmula molecular |
C9H15NO2S |
|---|---|
Peso molecular |
201.29 g/mol |
Nombre IUPAC |
ethyl 4-(1,3-thiazolidin-3-yl)but-2-enoate |
InChI |
InChI=1S/C9H15NO2S/c1-2-12-9(11)4-3-5-10-6-7-13-8-10/h3-4H,2,5-8H2,1H3 |
Clave InChI |
IQTCUGCXOYNVGW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CCN1CCSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Aminoethyl [2-(Trimethylammonio)ethyl] Phosphate](/img/structure/B15332325.png)



![4,5-Dibromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332337.png)

![7-(4-Bromophenyl)-2-Boc-2,7-diazaspiro[3.5]nonane](/img/structure/B15332346.png)







